molecular formula C20H26O7 B12953136 Triptriolide CAS No. 137131-18-1

Triptriolide

Cat. No.: B12953136
CAS No.: 137131-18-1
M. Wt: 378.4 g/mol
InChI Key: DYVDZVMUDBCZSA-LZVGCMTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triptriolide is complex due to its intricate structure. It typically involves multiple steps, including the formation of the triepoxide ring system. One common synthetic route starts with the precursor abietic acid, which undergoes a series of oxidation and cyclization reactions to form the triepoxide structure .

Industrial Production Methods

Industrial production of this compound is challenging due to the low yield from natural extraction and the complexity of its synthetic route. Advances in synthetic biology have allowed for the heterologous production of this compound in engineered yeast strains, which can produce the compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Triptriolide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its epoxide groups.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the epoxide rings under mild conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Triptriolide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex natural product synthesis.

    Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.

    Medicine: Explored for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.

Mechanism of Action

Triptriolide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Triptolide: Another diterpene triepoxide from the same plant, with similar but distinct biological activities.

    Celastrol: A quinone methide triterpene from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.

    Wilforlide A: Another compound from the thunder god vine with immunosuppressive effects.

Uniqueness

Triptriolide is unique due to its specific triepoxide structure, which confers distinct biological activities compared to other compounds. Its ability to modulate multiple cellular pathways makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

137131-18-1

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

(1S,2S,4S,5R,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one

InChI

InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

DYVDZVMUDBCZSA-LZVGCMTRSA-N

Isomeric SMILES

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O

Canonical SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O

Origin of Product

United States

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